molecular formula C18H21NOS3 B2677334 3-(Phenylthio)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)propan-1-one CAS No. 1705512-68-0

3-(Phenylthio)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)propan-1-one

Cat. No.: B2677334
CAS No.: 1705512-68-0
M. Wt: 363.55
InChI Key: ULAWCECSPCNCNG-UHFFFAOYSA-N
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Description

3-(Phenylthio)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)propan-1-one is a complex organic compound featuring a thiazepane ring, a thiophene ring, and a phenylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Phenylthio)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)propan-1-one typically involves multi-step organic reactions. One common approach is the cyclization of 2-alkynyl thioanisoles catalyzed by gold (I)–IPr hydroxide, which is applicable to a wide range of substrates with diverse electronic and steric properties . The reaction conditions often require specific catalysts and additives to ensure efficient turnover and high yield.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would be applicable to its production.

Chemical Reactions Analysis

Types of Reactions

3-(Phenylthio)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)propan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the phenylthio group, using reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(Phenylthio)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Phenylthio)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)propan-1-one is unique due to the combination of its structural elements, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

3-phenylsulfanyl-1-(7-thiophen-2-yl-1,4-thiazepan-4-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NOS3/c20-18(9-13-21-15-5-2-1-3-6-15)19-10-8-17(23-14-11-19)16-7-4-12-22-16/h1-7,12,17H,8-11,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULAWCECSPCNCNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CS2)C(=O)CCSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NOS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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